alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuran core substituted with chlorophenyl, dibromo, and methoxy groups, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl, dibromo, and methoxy substituents through various organic reactions such as halogenation, methylation, and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- Alpha-(4-Chlorophenyl)-2-pyridinemethanol
- 2-Bromo-4-chlorobenzaldehyde
- 4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperidine
Uniqueness
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
117238-54-7 |
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Molecular Formula |
C16H11Br2ClO3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5,7-dibromo-6-methoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C16H11Br2ClO3/c1-21-16-11(17)6-9-7-12(22-15(9)13(16)18)14(20)8-2-4-10(19)5-3-8/h2-7,14,20H,1H3 |
InChI Key |
UVESLRCQOLHKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1Br)C(C3=CC=C(C=C3)Cl)O)Br |
Origin of Product |
United States |
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